Cy5炔烃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

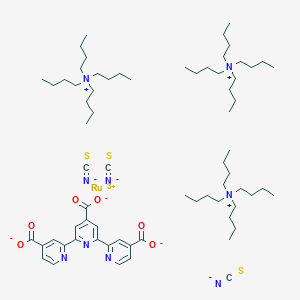

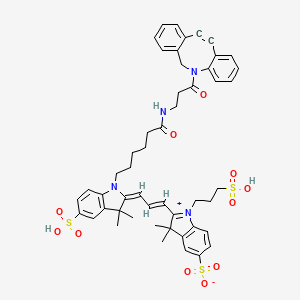

Cy5 alkyne is a cyanine linker containing an alkyne group . This structure allows for Click Chemistry, enabling the attachment of the deeply colored and photostable Cyanine5 fluorophore to various azide-bearing molecules . Cyanine5 is a popular fluorophore that has been widely used for various applications, including imaging of intact organisms .

Synthesis Analysis

The synthesis of Cy5 alkyne involves complex chemical reactions . One method involves the coupling of iodo derivatives of Cy3B, Cy3, and Cy5 to 5-ethynyl-dU by palladium cross-coupling chemistry . This yields the corresponding Cy3BdT, Cy3dT, and Cy5dT derivatives, which are then converted to phosphoramidite monomers .

Molecular Structure Analysis

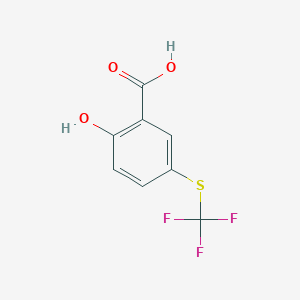

The empirical formula of Cy5 alkyne is C49H75N5O10S3, and it has a molecular weight of 990.34 . The structure of Cy5 alkyne includes a cyanine core with an alkyne group, which is crucial for its function in Click Chemistry .

Chemical Reactions Analysis

Cy5 alkyne participates in Click Chemistry reactions, specifically Copper-catalyzed azide–alkyne cycloaddition (CuAAC) . In this reaction, the alkyne group in Cy5 alkyne reacts with an azide to form a stable bioconjugate . This reaction is efficient, can be completed quickly even at low concentrations, and can occur in both aqueous and organic phases .

Physical And Chemical Properties Analysis

Cy5 alkyne is a powder that is stored at -20°C . It has a low solubility in water but is soluble in organic solvents like DMSO, DMF, and DCM . The fluorescence properties of Cy5 alkyne are sensitive to its environment, and it has a higher quantum yield when bound to DNA .

科学研究应用

合成及合并入寡核苷酸

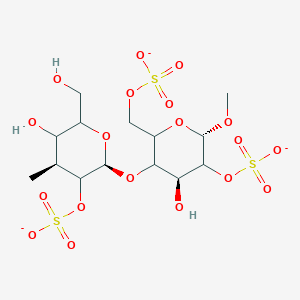

Cy5炔烃是花菁染料家族的成员,用于合成取代的Cy5衍生物,然后将其合并入寡核苷酸。此应用对于开发DNA染料聚集体结构至关重要,在光收集器件和量子计算中具有潜在意义。Cy5染料的修饰以调整其亲水性/疏水性显著影响其在DNA结构中的激子耦合。通过一系列化学过程,Cy5衍生物被合成并合并入DNA,其光物理性质被密切研究。这些衍生物表现出与其母体染料平行的光谱性质,这些性质因序列而异,表现为没有变化或荧光量子产率增加(Meares et al., 2022)。

生物合成途径的发现

另一个重要的应用涉及发现和表征一种独特的途径,以产生牛津链霉菌中含有末端炔烃的氨基酸。这一发现强调了在活生物体内基因编码生物正交试剂生物合成的潜力。生物合成途径包括卤化、氧化C-C键断裂和三键形成等几个反应,突出了炔烃在生物系统中的多功能用途及其在点击化学等各种应用中的潜力(Marchand et al., 2019)。

点击化学应用

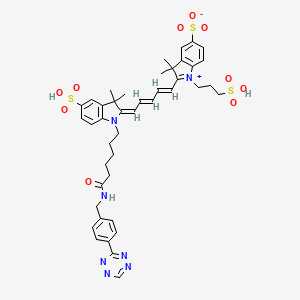

Cy5炔烃在点击化学中至关重要,在点击化学中,它们被用于创建用于生物学研究的新型偶联物。一种应用包括将叠氮化物标记的药物与炔烃标记的细胞穿透荧光纳米粒子偶联,从而促进对活细胞内药物靶标参与和识别的研究。该方法证明了Cy5炔烃在为化学蛋白质组学和其他生物学应用创建功能性生物偶联物中的效用(Valero et al., 2018)。

炔烃环加成

Cy5炔烃参与金属催化的叠氮化物-炔烃环加成反应,这是合成各种生物活性分子的基础。这些反应由镍和铜等过渡金属促进,对于在水和环境条件下创建1,5-二取代的1,2,3-三唑至关重要。这突出了Cy5炔烃在产生与碳水化合物或氨基酸连接的分子中的广泛底物范围,对生物分子反应系统做出了重大贡献(Kim et al., 2017)。

作用机制

Target of Action

Trisulfo-Cy5-Alkyne, also known as Cy5 alkyne, is a near-infrared (NIR) fluorescent dye . It is primarily used as a click chemistry reagent . The compound is equipped with an azide group, which is the primary target of its action .

Mode of Action

Trisulfo-Cy5-Alkyne interacts with its target, the azide group, through copper-catalyzed Click Chemistry reactions . This interaction allows the compound to participate in the formation of a larger molecule through a triazole ring, a process that is highly reliable and selective .

Pharmacokinetics

Its solubility in water, dmso, dmf, and dcm may influence its bioavailability and distribution in the body.

Result of Action

As a result of its action, Trisulfo-Cy5-Alkyne enables the synthesis of larger molecules through Click Chemistry reactions . Given its properties as a NIR fluorescent dye , it likely contributes to the visualization and tracking of these molecules in biological systems.

安全和危害

Cy5 alkyne is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

While specific future directions for Cy5 alkyne are not mentioned in the sources, the use of cyanine dyes like Cy5 in biological and chemical research is expected to continue due to their valuable properties such as high brightness, chemical stability, and sensitivity to their environment . Further studies could explore new applications and improve the understanding of the sequence-dependent fluorescence of cyanine dyes .

Relevant Papers

One relevant paper is “Sequence‐dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single‐stranded DNA” published in PLOS ONE . This paper comprehensively maps the sequence‐dependence of Cy3 and Cy5 dyes in 3ʹ‐fluorescently labeled single‐stranded DNA . Another paper titled “highly fluorescent DNA toolkit: synthesis and properties of …” discusses the synthesis of Cy5 alkyne .

生化分析

Biochemical Properties

Trisulfo-Cy5-Alkyne plays a significant role in biochemical reactions due to its azide group . It can participate in copper-catalyzed Click Chemistry reactions . This property allows Trisulfo-Cy5-Alkyne to interact with a variety of biomolecules, including enzymes and proteins, through these reactions .

Cellular Effects

The effects of Trisulfo-Cy5-Alkyne on cells and cellular processes are primarily due to its role as a near-infrared (NIR) fluorescent dye . It can influence cell function by enabling the visualization of cellular structures and processes .

Molecular Mechanism

At the molecular level, Trisulfo-Cy5-Alkyne exerts its effects through its participation in Click Chemistry reactions . These reactions can result in binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

Trisulfo-Cy5-Alkyne is involved in metabolic pathways through its participation in Click Chemistry reactions

Transport and Distribution

The transport and distribution of Trisulfo-Cy5-Alkyne within cells and tissues are likely influenced by its chemical properties and the nature of the Click Chemistry reactions it participates in

Subcellular Localization

The subcellular localization of Trisulfo-Cy5-Alkyne and its effects on activity or function are likely influenced by its chemical properties and the nature of the Click Chemistry reactions it participates in

属性

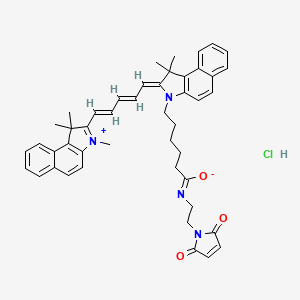

IUPAC Name |

2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H45N3O10S3/c1-6-21-38-35(41)16-11-8-12-22-39-31-19-17-27(52(45,46)47)25-29(31)36(2,3)33(39)14-9-7-10-15-34-37(4,5)30-26-28(53(48,49)50)18-20-32(30)40(34)23-13-24-51(42,43)44/h1,7,9-10,14-15,17-20,25-26H,8,11-13,16,21-24H2,2-5H3,(H3-,38,41,42,43,44,45,46,47,48,49,50) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRNQQAUDARDNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45N3O10S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)

![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6292484.png)